Castanospermine
Overview
Description
Castanospermine is a naturally occurring alkaloid found in the seeds of the Castanospermum australe, an Australian plant. It is a potent inhibitor of several key enzymes involved in the synthesis of glycoproteins, as well as being an inhibitor of the enzyme glucosidase II. Castanospermine has been studied extensively in both in vivo and in vitro experiments and has been found to have a wide range of biological activities, including antiviral, anti-inflammatory, and antimalarial effects. The mechanism of action of Castanospermine, as well as its biochemical and physiological effects, are still being investigated.
Scientific research applications
Inhibition of LDL Receptor Function
Castanospermine, a plant alkaloid, has been identified as an inhibitor of glycoprotein processing enzyme glucosidase I. Edwards et al. (1989) found that it significantly inhibits LDL endocytosis in cultured primate smooth muscle cells and human skin fibroblasts. This inhibition is attributed to the altered distribution of LDL receptors, leading to more receptors remaining in internal compartments rather than being expressed on the cell surface (Edwards et al., 1989).
Antiviral Properties
Castanospermine has demonstrated potential as an antiviral agent. Walker et al. (1987) showed that it inhibits syncytium formation induced by the envelope glycoprotein of the human immunodeficiency virus and viral replication. The inhibition is likely due to the altered processing of the envelope precursor protein gp160, affecting the virus's ability to enter cells after attachment to the CD4 cell receptor (Walker et al., 1987). Whitby et al. (2005) extended these findings to flaviviruses, demonstrating that castanospermine inhibits infections by all serotypes of dengue virus. It specifically inhibits dengue virus infection at the level of secretion and infectivity of viral particles (Whitby et al., 2005).
Glycosylation Processing and Disease Modulation
Castanospermine inhibits various glycosidases, affecting the glycosylation processing of proteins. For instance, Rhinehart et al. (1987) demonstrated that castanospermine inhibits rat intestinal glycohydrolases and prevents the hyperglycemic response to an oral sucrose challenge in vivo, most effectively against sucrase (Rhinehart et al., 1987). Additionally, Pan et al. (1983) found that castanospermine inhibits the processing of the oligosaccharide portion of the influenza viral hemagglutinin, which is crucial for its infectivity (Pan et al., 1983).
Cancer Research
Castanospermine has been researched for its potential in cancer therapy. Ostrander et al. (1988) reported that it prevents the normal glycosylational processing of the v-fms-transforming glycoprotein, leading to a reversion to the normal phenotype in treated cells and slowing tumor growth in vivo in a nude mouse model (Ostrander et al., 1988).
properties
IUPAC Name |
(1S,6S,7R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c10-4-1-2-9-3-5(11)7(12)8(13)6(4)9/h4-8,10-13H,1-3H2/t4-,5-,6+,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVVGAQPNNXQDW-TVNFTVLESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(C(C(C2C1O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C[C@@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601026043 | |
Record name | Castanospermine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601026043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Castanospermine | |
CAS RN |
79831-76-8 | |
Record name | (+)-Castanospermine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79831-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Castanospermine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079831768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Castanospermine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01816 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Castanospermine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601026043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CASTANOSPERMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0I3184XM7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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